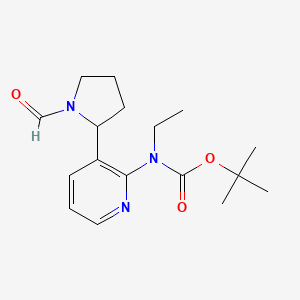

tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Beschreibung

This compound features a pyridine core substituted at position 3 with a 1-formylpyrrolidin-2-yl group and at position 2 with a carbamate moiety bearing tert-butyl and ethyl substituents. The pyrrolidine ring’s formylation introduces polarity, while the carbamate’s bulky tert-butyl group enhances steric protection.

Eigenschaften

Molekularformel |

C17H25N3O3 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

tert-butyl N-ethyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3 |

InChI-Schlüssel |

LTKNMHQTNZQEDY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-ethyl(3-(1-Formylpyrrolidin-2-yl)pyridin-2-yl)carbamate beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von tert-Butylcarbamate mit Ethyl-3-(1-Formylpyrrolidin-2-yl)pyridin-2-carboxylat unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis das gewünschte Produkt gebildet ist .

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von tert-Butyl-ethyl(3-(1-Formylpyrrolidin-2-yl)pyridin-2-yl)carbamate ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von kontinuierlichen Flussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation, Säulenchromatographie und Destillation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-ethyl(3-(1-Formylpyrrolidin-2-yl)pyridin-2-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Formylgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäurederivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-ethyl(3-(1-Formylpyrrolidin-2-yl)pyridin-2-yl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, indem sie eine kovalente Bindung mit dem aktiven Zentrum eingeht und so den Zugang zum Substrat blockiert. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous pyridine-carbamates:

Reactivity and Stability

- Deprotection Conditions : The thiazol-containing analog () undergoes carbamate cleavage under acidic conditions (6 M HCl, 55°C), yielding a primary amine. The target compound’s ethyl group may alter its deprotection kinetics compared to tert-butyl-only analogs.

- In contrast, the formylpyrrolidine group in the target compound introduces both electron-withdrawing (formyl) and electron-donating (pyrrolidine) effects.

- Solubility : The 5,6-dimethoxy analog () likely exhibits higher aqueous solubility due to polar methoxy groups, whereas the target compound’s formyl group may balance the tert-butyl/ethyl carbamate’s hydrophobicity.

Research Findings and Data

Molecular Weight and LogP Comparison

| Compound | Molecular Weight | Calculated LogP (Est.) |

|---|---|---|

| Target Compound | 320 | 2.1 |

| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 226.25 | 1.8 |

| 5,6-Dimethoxy analog | 281 | 1.2 |

| Thiazol-containing analog | 478 | 3.5 |

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Biologische Aktivität

tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS No. 1352533-20-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an ethyl chain, and a pyridine ring substituted with a formylpyrrolidine moiety. Its molecular formula is with a molecular weight of 291.35 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1352533-20-0 |

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| Purity | ≥98% |

The biological activity of tert-butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways related to neuroinflammation and other cellular processes.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in inflammatory responses. For instance, it has been evaluated for its potential as a GSK-3β inhibitor, which plays a crucial role in neuroinflammatory processes . This inhibition could lead to therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

- GSK-3β Inhibition : A study focused on the design and synthesis of GSK-3β inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. Compounds similar to tert-butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate were tested for their efficacy in reducing neuroinflammation .

- Neuroprotective Effects : Another research effort aimed at evaluating neuroprotective compounds found that derivatives of pyridine exhibited significant protective effects against neuronal cell death induced by oxidative stress. This suggests that tert-butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate could be further explored for its neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.